molecular formula C18H19BrClN2O2+ B11702643 2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium

2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium

Cat. No.: B11702643
M. Wt: 410.7 g/mol
InChI Key: GHNKRRRLBVSGTO-UHFFFAOYSA-O
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Description

2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and a carbonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The formation of the amide bond is carried out by reacting the acylated product with an amine.

    Quaternization: The final step involves the quaternization of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
  • 2-Bromo-N-(4-chloro-2-(2-chlorophenyl)carbonyl-phenyl)ethanamide

Uniqueness

2-({4-bromo-2-[(2-chlorophenyl)carbonyl]phenyl}amino)-N,N,N-trimethyl-2-oxoethanaminium stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the carbonyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H19BrClN2O2+

Molecular Weight

410.7 g/mol

IUPAC Name

[2-[4-bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl]-trimethylazanium

InChI

InChI=1S/C18H18BrClN2O2/c1-22(2,3)11-17(23)21-16-9-8-12(19)10-14(16)18(24)13-6-4-5-7-15(13)20/h4-10H,11H2,1-3H3/p+1

InChI Key

GHNKRRRLBVSGTO-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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